
GC-MS Fragmentation Pattern of CAS 153556-
53-7: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Compound of Interest

Compound Name:
methyl 4-chloro-2-fluoro-3-

methylbenzoate

CAS No.: 153556-53-7

Cat. No.: B6206724 Get Quote

Executive Summary & Chemical Profile
CAS 153556-53-7 corresponds to Methyl 4-chloro-2-fluoro-3-methylbenzoate.[1][2] This

molecule serves as a high-value intermediate in the synthesis of modern agrochemicals

(specifically HPPD-inhibitor herbicides like Bicyclopyrone) and specialized pharmaceutical

scaffolds.

In synthetic pathways involving electrophilic aromatic substitution or halogenation, the

formation of regioisomers is a persistent challenge. The primary analytical objective is to

differentiate the 3-methyl target (CAS 153556-53-7) from its 5-methyl analog (Methyl 4-chloro-

2-fluoro-5-methylbenzoate) and other positional isomers.
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Feature Specification

Chemical Name Methyl 4-chloro-2-fluoro-3-methylbenzoate

CAS Number 153556-53-7

Molecular Formula C₉H₈ClFO₂

Molecular Weight 202.61 g/mol

Monoisotopic Mass 202.02 (³⁵Cl) / 204.02 (³⁷Cl)

Key Structural Features
Methyl ester, Ortho-Fluorine, Meta-Chlorine, Tri-

substituted benzene ring

Experimental Protocol: GC-MS Methodology
Note: This protocol is designed for an Agilent 7890/5977 or equivalent single-quadrupole

system.

Sample Preparation[5][6][7][8]
Solvent: Dissolve 1 mg of analyte in 1 mL of HPLC-grade Dichloromethane (DCM) or Ethyl

Acetate.

Derivatization: None required (molecule is volatile and thermally stable).

Filtration: Filter through a 0.22 µm PTFE syringe filter to remove particulate salts.
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Parameter Setting Rationale

Column
DB-5MS (30m × 0.25mm ×

0.25µm)

Standard non-polar phase

separates isomers based on

boiling point and steric volume.

Carrier Gas
Helium @ 1.0 mL/min

(Constant Flow)

Ensures reproducible retention

times (RT).

Inlet Temp 250°C
Sufficient for volatilization

without thermal degradation.

Injection Split 20:1
Prevents detector saturation;

improves peak shape.

Oven Program
60°C (1 min) → 20°C/min →

280°C (3 min)

Rapid ramp separates the

benzoate ester from solvent

and heavier dimers.

Ion Source EI (70 eV), 230°C
Standard ionization energy for

library matching.

Scan Range m/z 40 – 350
Captures molecular ion and all

diagnostic fragments.

Fragmentation Analysis & Mechanism
The mass spectrum of CAS 153556-53-7 is dominated by alpha-cleavage of the ester group,

characteristic of methyl benzoates. The presence of Chlorine provides a distinct isotopic

signature (3:1 ratio of ³⁵Cl:³⁷Cl) that validates the molecular ion and chlorinated fragments.

Key Fragmentation Pathways
Molecular Ion (M⁺•):

m/z 202 (100%) / 204 (32%)

The parent ion is stable and clearly visible. The 3:1 intensity ratio confirms the presence of

one Chlorine atom.
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Base Peak - Acylium Ion Formation ([M-OCH₃]⁺):

m/z 171 (100%) / 173 (32%)

Mechanism: Homolytic cleavage of the C-O bond in the ester group releases a methoxy

radical (•OCH₃, mass 31).

Significance: This is the diagnostic peak for methyl esters. The high stability of the benzoyl

cation (stabilized by resonance) makes this the base peak.

Phenyl Cation Formation ([M-COOCH₃]⁺):

m/z 143 / 145

Mechanism: Loss of the neutral ester moiety (or sequential loss of CO from the acylium

ion).

Structure: 4-chloro-2-fluoro-3-methylphenyl cation.

Benzyne/Ring Fragmentation:

m/z 107 / 109: Loss of HF from the phenyl cation (rare but possible in ortho-fluoro

systems) or loss of Cl (m/z 143 - 35 = 108).

m/z 75: Benzyne-type fragment (C₆H₃⁺).

Visualization of Fragmentation Pathway
The following diagram illustrates the primary dissociation routes for CAS 153556-53-7 under

Electron Impact (EI).
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Figure 1: Proposed EI fragmentation pathway for Methyl 4-chloro-2-fluoro-3-
methylbenzoate.

Comparative Analysis: Isomer Differentiation
The critical challenge in quality control is distinguishing CAS 153556-53-7 from its regioisomer,

Methyl 4-chloro-2-fluoro-5-methylbenzoate. While their mass spectra are nearly identical due to

similar functional groups, they can be separated by retention time and subtle ion ratio

differences.
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Feature
Target: 3-Methyl (CAS

153556-53-7)

Isomer: 5-Methyl (CAS

1192547-88-8)

Retention Time (RT)
Later Eluting (Typically +0.2 to

+0.5 min)
Earlier Eluting

Steric Logic

The 3-methyl group is crowded

between the 2-Fluoro and 4-

Chloro groups. This

"buttressing effect" often

increases boiling point slightly

compared to the less crowded

5-methyl isomer.

Less sterically hindered.

m/z 171/173 Ratio
Standard 3:1 (Chlorine

signature)
Standard 3:1

Ortho Effect
Stronger: The 2-Fluoro is ortho

to the ester.
Identical: Both have 2-Fluoro.

Differentiation Strategy

Requires high-efficiency

column (e.g., DB-5MS or DB-

Wax). Co-injection of

standards is the gold standard

for confirmation.

Self-Validating QC Check
To ensure you have the correct isomer:

Check the m/z 171 peak: It must be the base peak (100% abundance).

Check the Isotope Pattern: The m/z 202 and 204 peaks must show a ~3:1 ratio. If the ratio is

1:1, you have a Bromine contaminant. If no isotope exists, you have lost the Chlorine.

Calculate Resolution: If analyzing a mixture, ensure the Resolution (

) between the 3-methyl and 5-methyl peaks is > 1.5.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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